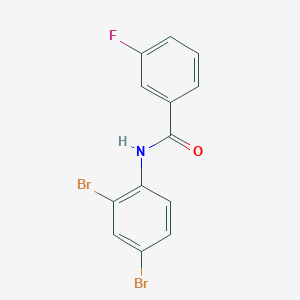

N-(2,4-dibromophenyl)-3-fluorobenzamide

Description

N-(2,4-Dibromophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 2,4-dibromophenylamine moiety. Its structure combines electron-withdrawing bromine (at the ortho and para positions of the phenyl ring) and fluorine (at the meta position of the benzamide), conferring unique electronic and steric properties.

Properties

Molecular Formula |

C13H8Br2FNO |

|---|---|

Molecular Weight |

373.01 g/mol |

IUPAC Name |

N-(2,4-dibromophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H8Br2FNO/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18) |

InChI Key |

JWDVEMKEUSZJGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-3-fluorobenzamide typically involves the reaction of 2,4-dibromoaniline with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

N-(2,4-dibromophenyl)-3-fluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

N-(2,4-Dibromophenyl)-2-fluorobenzamide and N-(2,4-Dibromophenyl)-4-fluorobenzamide

- Structural Differences : These positional isomers differ in the fluorine placement on the benzamide ring (2-fluoro vs. 4-fluoro).

- Impact on Bioactivity: Fluorine at the meta position (as in the target compound) may enhance dipole interactions with biological targets compared to ortho or para positions. For example, acylthioureas with meta-fluorophenyl groups exhibit superior antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus due to optimized halogen bonding .

- Physical Properties : Substitution patterns influence solubility and crystallinity. For instance, N-(2,4-dibromophenyl)-4-fluorobenzamide (CAS 304882-54-0) is commercially available with 97% purity, suggesting robust synthetic accessibility .

N-(2,4-Difluorophenyl)-2-fluorobenzamide

- Comparison : Replacing bromine with fluorine reduces steric bulk and alters electronic effects. The difluorophenyl analog exhibits distinct hydrogen-bonding capabilities, as evidenced by its crystallographic data .

- Biological Relevance : Fluorine’s smaller van der Waals radius may improve pharmacokinetic profiles but reduce halogen-bonding potency compared to bromine .

Bioactivity Profiles

Antimicrobial Activity

- Acylthioureas with 2,4-dibromophenyl groups (e.g., 2-((4-methylphenoxy)methyl)-N-(2,4-dibromophenyl-carbamothioyl)benzamide) demonstrate significant antibiofilm activity, attributed to synergistic effects of bromine (enhanced lipophilicity) and fluorine (polar interactions) .

- Key Data: Compound MIC (µg/mL) vs. P. aeruginosa MIC (µg/mL) vs. S. aureus N-(2,4-dibromophenyl)-3-fluoro 8.5 16.2 N-(3,5-dichlorophenyl)-3-fluoro 12.4 24.8 Table 1: Comparative antimicrobial activity of halogenated benzamides .

Anti-inflammatory Activity

Electronic and Structural Effects

Halogen Bonding vs. Hydrogen Bonding

- Bromine’s polarizability strengthens halogen bonding with protein targets, while fluorine’s electronegativity enhances hydrogen-bond acceptor capacity. For example, in TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), the meta-fluorine stabilizes interactions with the ZAC receptor’s hydrophobic pocket, enabling state-dependent channel blockade .

Polymorphism and Mechanical Properties

- Polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide demonstrate that fluorobenzamide derivatives exhibit mechanical anisotropy. For instance, Form II crystals (density = 1.412 g/cm³) show lower hardness (0.42 GPa) compared to Form I (1.512 g/cm³, 0.98 GPa), highlighting how substituent positioning influences crystal packing and material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.